3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine
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Overview
Description
3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction proceeds under mild conditions and can be carried out in a one-pot procedure, making it efficient and straightforward .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The triazolopyrimidine core allows for specific binding to the active site of the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Shares a similar core structure and has comparable applications.
Uniqueness
3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity for certain molecular targets . This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H17N5 |
---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
3-(7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N5/c1-7-4-6-11-9-12-8(3-2-5-10)13-14(7)9/h7H,2-6,10H2,1H3,(H,11,12,13) |
InChI Key |
WSJHONNETIPYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=NN12)CCCN |
Origin of Product |
United States |
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